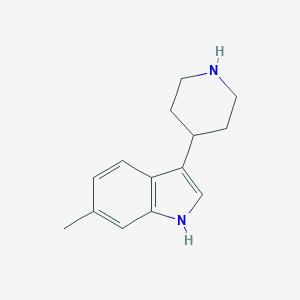

6-methyl-3-(piperidin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

6-methyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEXUCXUFCKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611806 | |

| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-45-4 | |

| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation and Confirmation of the Chemical Structure of 6-methyl-3-(piperidin-4-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive methodologies and data interpretation required for the structural elucidation and confirmation of the novel compound, 6-methyl-3-(piperidin-4-yl)-1H-indole. The successful characterization of this molecule is paramount for its advancement in drug discovery and development pipelines, ensuring a thorough understanding of its chemical identity, purity, and potential for further derivatization.

Introduction

This compound is a heterocyclic compound featuring a core indole scaffold substituted at the 6-position with a methyl group and at the 3-position with a piperidin-4-yl moiety. The indole ring system is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The addition of a piperidine ring can significantly influence the molecule's pharmacological properties, including its solubility, lipophilicity, and interaction with biological targets. Accurate structural confirmation is the foundational step in understanding its structure-activity relationship (SAR).

This guide will detail the integrated analytical approach, combining spectroscopic and spectrometric techniques, necessary to unequivocally determine the structure of this compound.

Proposed Structure

The proposed chemical structure of this compound is presented below:

Chemical Formula: C₁₄H₁₈N₂ Molecular Weight: 214.31 g/mol IUPAC Name: this compound

Analytical Workflow for Structure Elucidation

The definitive confirmation of the structure of a novel small molecule like this compound necessitates a multi-pronged analytical approach. Each technique provides complementary information that, when combined, offers an unambiguous structural assignment.

Spectroscopic and Spectrometric Data (Representative Data for Analogous Structures)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 10.5 - 11.5 | br s |

| Indole H-2 | 7.0 - 7.2 | s |

| Indole H-4 | 7.3 - 7.5 | d |

| Indole H-5 | 6.8 - 7.0 | dd |

| Indole H-7 | 7.1 - 7.3 | s |

| Piperidine N-H | 1.5 - 2.5 | br s |

| Piperidine H-4 | 2.8 - 3.2 | m |

| Piperidine H-2, H-6 (axial) | 2.6 - 2.8 | m |

| Piperidine H-2, H-6 (equatorial) | 3.0 - 3.3 | m |

| Piperidine H-3, H-5 (axial) | 1.6 - 1.8 | m |

| Piperidine H-3, H-5 (equatorial) | 1.9 - 2.1 | m |

| 6-Methyl | 2.3 - 2.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Indole C-2 | 120 - 125 |

| Indole C-3 | 110 - 115 |

| Indole C-3a | 127 - 130 |

| Indole C-4 | 118 - 122 |

| Indole C-5 | 120 - 123 |

| Indole C-6 | 130 - 135 |

| Indole C-7 | 110 - 115 |

| Indole C-7a | 135 - 138 |

| Piperidine C-4 | 35 - 40 |

| Piperidine C-2, C-6 | 45 - 50 |

| Piperidine C-3, C-5 | 30 - 35 |

| 6-Methyl | 20 - 25 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | [M+H]⁺ | 215.1543 |

| Molecular Formula | C₁₄H₁₉N₂ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for indole and piperidine chemistry. A potential synthetic route involves the Fischer indole synthesis from 4-methylphenylhydrazine and a suitably protected 4-piperidone derivative, followed by deprotection.

-

Purification: The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purity of the final compound should be assessed by HPLC and be >95%.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs should be utilized to establish proton-proton and proton-carbon correlations, which are vital for unambiguous peak assignments.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

X-ray Crystallography

If a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information.

-

Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 100 K).

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Complementary Nature of Analytical Techniques

The strength of the structural elucidation process lies in the complementary nature of the employed analytical techniques.

Conclusion

The structural elucidation and confirmation of this compound require a systematic and integrated analytical approach. By employing a combination of high-resolution NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The detailed protocols and representative data provided in this guide serve as a robust framework for researchers and scientists to confidently characterize this and similar novel chemical entities, thereby enabling their progression in the drug discovery and development process.

Spectroscopic and Analytical Characterization of 6-methyl-3-(piperidin-4-yl)-1H-indole: A Technical Overview

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-methyl-3-(piperidin-4-yl)-1H-indole. These predictions are based on the analysis of similar structures and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | br s | 1H | Indole N-H |

| ~7.5 | d | 1H | Indole C4-H |

| ~7.2 | s | 1H | Indole C7-H |

| ~7.0 | d | 1H | Indole C5-H |

| ~6.9 | s | 1H | Indole C2-H |

| ~3.2 | m | 2H | Piperidine C2-H, C6-H (axial) |

| ~2.8 | m | 1H | Piperidine C4-H |

| ~2.7 | m | 2H | Piperidine C2-H, C6-H (equatorial) |

| ~2.4 | s | 3H | Methyl C-H |

| ~2.0 | m | 2H | Piperidine C3-H, C5-H (axial) |

| ~1.8 | m | 2H | Piperidine C3-H, C5-H (equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~136 | Indole C7a |

| ~130 | Indole C6 |

| ~125 | Indole C3a |

| ~122 | Indole C2 |

| ~120 | Indole C4 |

| ~118 | Indole C5 |

| ~115 | Indole C3 |

| ~110 | Indole C7 |

| ~46 | Piperidine C2, C6 |

| ~40 | Piperidine C4 |

| ~32 | Piperidine C3, C5 |

| ~21 | Methyl C |

Table 3: Predicted HRMS and IR Data

| Technique | Expected Value |

| HRMS (ESI+) | [M+H]⁺ calcd. for C₁₄H₁₉N₂: 215.1548; found: ~215.15XX |

| IR (cm⁻¹) | ~3400 (N-H stretch, indole), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1600 (C=C stretch, aromatic), ~1450 (C-H bend, aliphatic) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker 500 MHz instrument.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024-4096 scans.

-

Reference the spectrum to the solvent peaks.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 100 to 500.

-

-

Data Analysis : Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing the measured mass to the theoretical mass.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a solid sample, either create a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

In Silico Modeling of 6-methyl-3-(piperidin-4-yl)-1H-indole Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to characterize the receptor binding profile of 6-methyl-3-(piperidin-4-yl)-1H-indole, a novel compound with potential therapeutic applications. The document details the computational workflow, from receptor selection and preparation to ligand docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it outlines the protocols for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding of the complex molecular interactions and experimental designs. This guide is intended to serve as a practical resource for researchers engaged in computational drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, has been identified as a compound of interest for its potential interaction with key central nervous system (CNS) receptors. Its structural similarity to known serotonergic ligands suggests that it may exhibit significant affinity for serotonin receptors, which are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and pain perception.

In silico modeling offers a powerful and resource-efficient approach to investigate the molecular interactions between a ligand and its putative biological targets. By employing a suite of computational techniques, it is possible to predict the binding affinity, elucidate the binding mode, and assess the stability of the ligand-receptor complex. This guide details the application of these methods to this compound, with a focus on its interaction with the 5-HT1A and 5-HT2A serotonin receptor subtypes, which are prominent targets for psychoactive drugs.

Computational Workflow

The in silico analysis of this compound follows a multi-step computational workflow. This process is designed to systematically evaluate the compound's potential as a therapeutic agent by predicting its receptor binding characteristics and pharmacokinetic profile.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments performed in this study.

Receptor and Ligand Preparation

3.1.1. Receptor Structure Preparation

Crystal structures of the human 5-HT1A and 5-HT2A receptors were obtained from the Protein Data Bank (PDB IDs: 7E2Y and 6A93, respectively).[1][2][3] The structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved:

-

Removal of water molecules and non-essential ions.

-

Addition of hydrogen atoms.

-

Assignment of protonation states at a physiological pH of 7.4.

-

Optimization of hydrogen bond networks.

-

Energy minimization using the OPLS4 force field to relieve steric clashes.

3.1.2. Ligand Structure Preparation

The 2D structure of this compound was sketched and converted to a 3D structure. The ligand was prepared using LigPrep (Schrödinger Suite) to:

-

Generate possible ionization states at pH 7.4 ± 2.0.

-

Generate tautomers and stereoisomers.

-

Perform an initial energy minimization.

Molecular Docking

Molecular docking simulations were performed to predict the binding pose and affinity of this compound within the binding sites of the 5-HT1A and 5-HT2A receptors.

-

Grid Generation: A receptor grid was generated for each prepared receptor structure, defining the active site based on the co-crystallized ligand in the template structure.

-

Docking Algorithm: The Glide (Grid-based Ligand Docking with Energetics) program was used for docking calculations. The Standard Precision (SP) and Extra Precision (XP) modes were employed for initial and refined docking, respectively.

-

Pose Selection: The top-ranked docking poses were selected based on their GlideScore, a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-receptor complexes and to refine the docked poses, all-atom MD simulations were performed using GROMACS.

-

System Setup: The docked complexes were embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer and solvated with TIP3P water molecules. Counter-ions were added to neutralize the system.

-

Force Field: The CHARMM36m force field was used for the protein, lipid, and ions, while the CGenFF was used for the ligand.

-

Simulation Protocol:

-

Energy minimization of the system.

-

NPT (isothermal-isobaric) equilibration for 10 ns with position restraints on the protein and ligand heavy atoms.

-

Production MD simulation for 100 ns at 310 K and 1 bar, without restraints.

-

-

Analysis: Trajectories were analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-receptor interactions over time.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods were employed to calculate the binding free energy of the ligand-receptor complexes.[4][5][6][7]

-

Snapshot Extraction: Snapshots of the complex, receptor, and ligand were extracted from the stable part of the MD trajectory.

-

Energy Calculations: The binding free energy (ΔG_bind) was calculated as the sum of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).

In Silico ADMET Prediction

The ADMET properties of this compound were predicted using the QikProp module of the Schrödinger Suite and online web servers.[1][8] The following parameters were evaluated:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) 2D6 inhibition.

-

Excretion: Predicted aqueous solubility (logS).

-

Toxicity: Ames test for mutagenicity, hERG K+ channel blockage.

Data Presentation

The following tables summarize the quantitative data obtained from the in silico modeling of this compound.

Table 1: Molecular Docking and Binding Free Energy Calculations

| Receptor | Docking Score (GlideScore, kcal/mol) | Binding Free Energy (ΔG_bind, kcal/mol) (MM/PBSA) | Binding Free Energy (ΔG_bind, kcal/mol) (MM/GBSA) |

| 5-HT1A | -9.8 ± 0.5 | -45.7 ± 3.2 | -38.9 ± 2.8 |

| 5-HT2A | -10.5 ± 0.7 | -52.3 ± 4.1 | -46.1 ± 3.5 |

Table 2: Key Interacting Residues

| Receptor | Key Interacting Residues | Interaction Type |

| 5-HT1A | ASP116, TYR390, PHE361, PHE362 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

| 5-HT2A | ASP155, SER242, PHE339, PHE340 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Human Intestinal Absorption (%) | > 80 | High (>80%) |

| Caco-2 Permeability (nm/s) | > 500 | High (>500) |

| Blood-Brain Barrier Permeability (logBB) | 0.5 | -1.0 to 1.0 |

| Plasma Protein Binding (%) | < 90 | Low to moderate (<90%) |

| CYP2D6 Inhibition (logKi) | > -6.0 | Low risk (> -6.0) |

| Aqueous Solubility (logS) | -3.5 | > -4.0 |

| hERG K+ Channel Blockage (logIC50) | > -5.0 | Low risk (> -5.0) |

Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2A receptors is expected to modulate their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs).

Conclusion

The in silico modeling of this compound provides compelling evidence for its potential as a high-affinity ligand for both the 5-HT1A and 5-HT2A serotonin receptors. The predicted binding modes, supported by molecular dynamics simulations and binding free energy calculations, suggest stable and favorable interactions within the orthosteric binding pockets of these receptors. Furthermore, the predicted ADMET profile indicates that the compound possesses drug-like properties, with good potential for oral bioavailability and central nervous system penetration, and a low risk of common toxicities.

These computational findings strongly support the progression of this compound into further preclinical development. The detailed methodologies and data presented in this guide serve as a robust foundation for future experimental validation and optimization of this promising compound.

References

The Piperidinyl-Indole Scaffold: A Technical Guide to its Discovery and Development as Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its versatile framework readily mimics peptide structures, allowing for reversible binding to numerous enzymes and receptors.[1][2] Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and serve as a scaffold for diverse functionalization.[3] The fusion of these two privileged structures into piperidinyl-indole derivatives has yielded compounds with significant therapeutic potential across various disease areas, including cancer, inflammation, and central nervous system (CNS) disorders.[4][5][6]

This technical guide provides an in-depth review of the discovery of piperidinyl-indole derivatives, with a specific focus on their development as antagonists for the dopamine D4 receptor (D4R), a key target in neuropsychiatric disorders.[7]

The Discovery Process: A Strategic Workflow

The path from initial concept to a viable lead compound is a systematic process. It begins with the identification of a promising scaffold and progresses through iterative cycles of synthesis, biological testing, and optimization. This workflow ensures that resources are directed toward compounds with the highest potential for clinical success.

Target Focus: The Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like G protein-coupled receptor (GPCR) family, is predominantly expressed in the limbic and cortical areas of the brain.[8][9] It plays a crucial role in modulating cognitive and emotional processes.[9][10] Unlike other D2-like receptors, D4R activation leads to the inhibition of adenylyl cyclase through coupling with Gαi/o proteins.[11][12][13] This distinct signaling profile and its association with conditions like schizophrenia and ADHD make it an attractive target for therapeutic intervention.[10][14] The development of selective D4R antagonists is a key strategy, as selectivity against the D2 and D3 receptors is thought to reduce the risk of extrapyramidal side effects common to older antipsychotics.[15]

Quantitative Data: Structure-Activity Relationships

The affinity of piperidinyl-indole derivatives for the dopamine D4 receptor is highly dependent on the nature and position of substituents on both the indole and piperidine rings. Structure-activity relationship (SAR) studies are crucial for optimizing binding affinity and selectivity. The following table summarizes representative data for a series of hypothetical 4-(1H-indol-3-yl)piperidine analogs, illustrating key SAR trends.

| Compound ID | R¹ (Indole N1) | R² (Piperidine N1) | R³ (Indole C5) | D4 Ki (nM)[16][17] | D2 Ki (nM)[17] | D4/D2 Selectivity |

| PI-1 | H | Methyl | H | 150.5 | 2500 | 16.6 |

| PI-2 | H | n-Propyl | H | 45.2 | 1800 | 39.8 |

| PI-3 | H | Benzyl | H | 8.1 | 950 | 117.3 |

| PI-4 | H | 4-Fluorobenzyl | H | 2.5 | 890 | 356.0 |

| PI-5 | H | Benzyl | Cl | 6.9 | 850 | 123.2 |

| PI-6 | H | Benzyl | OCH₃ | 12.4 | 1100 | 88.7 |

| PI-7 | Methyl | Benzyl | H | 25.6 | 1500 | 58.6 |

Key SAR Insights:

-

Piperidine N1-Substitution: A bulky, aromatic substituent, such as a benzyl group, is critical for high D4 affinity (compare PI-1 vs. PI-3).

-

Aromatic Ring Electronics: Electron-withdrawing groups on the N1-benzyl moiety, like fluorine, can significantly enhance D4 affinity and selectivity (PI-3 vs. PI-4).

-

Indole C5-Substitution: Halogenation at the C5 position of the indole ring is well-tolerated (PI-5), while electron-donating groups may slightly decrease affinity (PI-6).

-

Indole N1-Substitution: Substitution on the indole nitrogen is generally detrimental to D4 affinity (PI-3 vs. PI-7).

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol details a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against the human dopamine D4 receptor.

Objective: To quantify the binding affinity of a piperidinyl-indole derivative for the human D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4.4 receptor.

-

Radioligand: [³H]Spiperone or [³H]N-methylspiperone (specific activity ~70-90 Ci/mmol).[13][18]

-

Non-specific Ligand: Haloperidol (10 µM) or Nemonapride.[13]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compounds: Piperidinyl-indole derivatives dissolved in 100% DMSO.

-

Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

-

Filter Mats: Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[18]

-

Scintillation Cocktail & Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize briefly in ice-cold Assay Buffer and dilute to a final protein concentration of 10-20 µg per well.

-

Compound Dilution: Prepare a serial dilution of the test compounds in Assay Buffer containing a fixed final concentration of DMSO (e.g., 0.5%). A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Plate Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL Assay Buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.

-

Test Compound: 50 µL of each compound dilution.

-

-

Radioligand Addition: Add 50 µL of [³H]Spiperone (final concentration ~0.2-0.5 nM, corresponding to its Kd) to all wells.

-

Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Filtration: Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filter mat using the cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[18]

-

Counting: Dry the filter mat, place it in a scintillation bag or individual vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Signaling Pathway and Mechanism of Action

Dopamine D4 receptor antagonists exert their effects by blocking the downstream signaling cascade initiated by dopamine. As a Gαi/o-coupled receptor, D4R activation normally inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. An antagonist prevents this process, thereby maintaining basal cAMP levels and preventing the subsequent modulation of downstream effectors like Protein Kinase A (PKA).

References

- 1. researchgate.net [researchgate.net]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 12. innoprot.com [innoprot.com]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Potential Therapeutic Targets for the 6-methyl-3-(piperidin-4-yl)-1H-indole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-3-(piperidin-4-yl)-1H-indole core structure represents a versatile scaffold in medicinal chemistry, with derivatives showing activity against a range of therapeutic targets implicated in oncology, metabolic disorders, infectious diseases, and neurology. This technical guide provides an in-depth overview of potential therapeutic targets for this scaffold, based on the activity of structurally related compounds. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the research and development of novel therapeutics based on this privileged chemical motif.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition for Oncology

Indole-piperidine derivatives have been identified as potent inhibitors of EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in various cancers, including B-cell lymphomas and prostate cancer, making it a compelling oncology target.[2][3]

Quantitative Data for EZH2 Inhibitors

| Compound | Target | Assay Type | Value | Reference |

| CPI-1205 | EZH2 | Biochemical IC50 | 0.002 µM | [3] |

| CPI-1205 | - | Cellular EC50 | 0.032 µM | [3] |

| Analogue 1 | EZH2 | Biochemical Potency | 180 pM | [4] |

| Analogue 4 | EZH2 | Biochemical Potency | 800 pM | [4] |

| Analogue 5 | EZH2 | Biochemical Potency | 300 pM | [4] |

Experimental Protocols

Biochemical EZH2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the binding of an inhibitor to the EZH2 enzyme.

-

Materials:

-

Reconstituted pentameric PRC2 complex (EZH2, EED, SUZ12, RbAp46, and RbAp48).

-

Biotinylated EZH2 inhibitor (e.g., based on the CPI-1205 scaffold).

-

Streptavidin-Allophycocyanin (SA-APC) and an antibody against a tag on the PRC2 complex (e.g., anti-His) conjugated to a fluorescent donor.

-

-

Procedure:

-

The His-tagged PRC2 complex is incubated with the biotinylated EZH2 inhibitor to allow binding.

-

SA-APC and the fluorescently-labeled antibody are added to the mixture.

-

If the inhibitor is bound to EZH2, the biotin will bind to SA-APC, and the His-tag will bind to the antibody, bringing the donor and acceptor fluorophores into close proximity.

-

Excitation of the donor fluorophore results in energy transfer to the acceptor (APC), which then emits light at a specific wavelength.

-

The intensity of the emitted light is proportional to the amount of inhibitor bound to EZH2.

-

To determine the IC50 of a test compound, the assay is performed with a fixed concentration of the biotinylated inhibitor and varying concentrations of the test compound. The concentration of the test compound that reduces the TR-FRET signal by 50% is the IC50.

-

Signaling Pathway

Farnesoid X Receptor (FXR) Agonism for Metabolic Disorders

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[5] Activation of FXR has been shown to have beneficial effects on plasma lipids, making it a target for the treatment of dyslipidemia and atherosclerosis.[6]

Quantitative Data for FXR Agonists

| Compound | Target | Assay Type | Value | Reference |

| LY2562175 | FXR | Transcriptional Activation EC50 | 193 nM | [6][7] |

| LY2562175 | FXR & SRC-1 | Cofactor Recruitment EC50 | 121 nM | [8] |

Experimental Protocols

FXR Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.

-

Materials:

-

HEK293 cells.

-

Expression plasmid for human FXR.

-

Luciferase reporter plasmid containing FXR response elements.

-

Transfection reagent.

-

Luciferase assay substrate.

-

-

Procedure:

-

HEK293 cells are co-transfected with the FXR expression plasmid and the luciferase reporter plasmid.

-

After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compound (e.g., LY2562175).

-

The compound, if it is an FXR agonist, will bind to and activate FXR.

-

The activated FXR will bind to the response elements in the reporter plasmid, driving the expression of luciferase.

-

After a further incubation period, the cells are lysed, and the luciferase substrate is added.

-

The resulting luminescence is measured using a luminometer.

-

The EC50 is the concentration of the compound that produces 50% of the maximal luciferase activity.[6][7]

-

Signaling Pathway

Hedgehog Signaling Pathway Inhibition for Oncology

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers, including basal cell carcinoma and medulloblastoma.[9] The transmembrane protein Smoothened (SMO) is a key component of this pathway, and its inhibition is a validated therapeutic strategy.[10]

Quantitative Data for Hedgehog Pathway Inhibitors

| Compound | Target | Assay Type | Observation | Reference |

| LKD1214 | SMO | Competitive Binding | Displaces BODIPY-cyclopamine | [11] |

| LKD1214 | - | Gli-luciferase Reporter | Dose-dependent inhibition of Gli activity | [11] |

Experimental Protocols

Competitive SMO Binding Assay

This assay determines if a test compound binds to SMO by measuring its ability to displace a known fluorescent ligand.

-

Materials:

-

HEK293 cells overexpressing SMO.

-

BODIPY-cyclopamine (a fluorescent SMO antagonist).

-

Test compound (e.g., LKD1214).

-

Confocal microscope.

-

-

Procedure:

-

HEK293 cells expressing SMO are incubated with BODIPY-cyclopamine and varying concentrations of the test compound.

-

If the test compound binds to the same site as cyclopamine, it will compete for binding and reduce the amount of fluorescent ligand bound to the cells.

-

The fluorescence intensity of the cells is visualized and quantified using a confocal microscope.

-

A decrease in fluorescence with increasing concentrations of the test compound indicates competitive binding to SMO.[11]

-

Signaling Pathway

Serotonin 5-HT2A Receptor Inverse Agonism for Neurological Disorders

The 5-HT2A receptor, a G protein-coupled receptor, is a key target for antipsychotic drugs. Inverse agonists at this receptor are believed to contribute to the therapeutic effects of atypical antipsychotics.[12]

Quantitative Data for 5-HT2A Receptor Inverse Agonists

| Compound | Target | Assay Type | Value (pKi) | Reference |

| ACP-103 | 5-HT2A | Radioligand Binding (membranes) | 9.3 | [12][13] |

| ACP-103 | 5-HT2A | Radioligand Binding (whole cells) | 9.7 | [12][13] |

| ACP-103 | 5-HT2C | Radioligand Binding (membranes) | 8.0 | [12][13] |

| ACP-103 | 5-HT2C | Radioligand Binding (whole cells) | 8.0 | [12][13] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This assay measures the affinity of a compound for a receptor by its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes from cells expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin).

-

Test compound (e.g., ACP-103).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a filter manifold.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

-

The filters are washed to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibitor constant) is calculated from the IC50 using the Cheng-Prusoff equation.[14]

-

Signaling Pathway

MenA Inhibition for Tuberculosis

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[15] As menaquinone is a vital component of the bacterial electron transport chain and is absent in humans, MenA represents a promising target for novel anti-tuberculosis drugs.[16]

Quantitative Data for MenA Inhibitors

| Compound Class | Target | Assay Type | Value (IC50) | Reference |

| Piperidine Derivatives | MenA | Enzyme Inhibition | 13–22 µM | [17] |

Experimental Protocols

MenA Enzyme Inhibition Assay

This cell-free assay measures the activity of MenA by monitoring the formation of its product, demethylmenaquinone.

-

Materials:

-

Membrane fractions containing MenA from M. tuberculosis.

-

Substrates: 1,4-dihydroxy-2-naphthoate (DHNA) and radiolabeled farnesyl pyrophosphate ([3H]FPP).

-

Test compounds.

-

Thin-layer chromatography (TLC) plates.

-

Scintillation counter.

-

-

Procedure:

-

MenA-containing membrane fractions are incubated with DHNA, [3H]FPP, and varying concentrations of the test compound.

-

The enzymatic reaction is allowed to proceed.

-

The reaction is stopped, and the lipids are extracted.

-

The lipid extract is spotted onto a TLC plate, and the components are separated by chromatography.

-

The radioactivity of the spot corresponding to the product, [3H]demethylmenaquinone, is quantified using a scintillation counter or autoradiography.

-

The IC50 is the concentration of the test compound that reduces the formation of the product by 50%.[17]

-

Signaling Pathway

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FXR | CymitQuimica [cymitquimica.com]

- 6. | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. news-medical.net [news-medical.net]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 16. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 3-(Piperidin-4-yl)-1H-indole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding these analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile core.

Core Synthetic Strategies

The synthesis of 3-(piperidin-4-yl)-1H-indole analogs typically follows a convergent strategy, involving the preparation of a substituted indole core and a piperidine fragment, followed by their coupling. A common synthetic route is the Fischer indole synthesis, which allows for the introduction of various substituents on the indole ring.

A representative synthetic scheme is the three-step approach used for the synthesis of antimalarial analogs. This involves the protection of the piperidine nitrogen, followed by a Fischer indole synthesis with a suitable phenylhydrazine and 4-piperidone, and subsequent deprotection and functionalization of the piperidine nitrogen.[1]

Biological Activities and Therapeutic Potential

Analogs of 3-(piperidin-4-yl)-1H-indole have been investigated for a variety of therapeutic applications, with notable activity in the areas of infectious diseases, oncology, and neurology.

Antimalarial Activity

A series of 3-(piperidin-4-yl)-1H-indole derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria.[1] Structure-activity relationship studies have revealed that modifications at the N-1 position of the piperidine ring significantly impact antimalarial potency. While many modifications are not well-tolerated, specific substitutions can lead to compounds with low micromolar efficacy against both drug-sensitive and resistant strains of the parasite.[1]

Modulation of the Nociceptin Opioid Receptor (NOP)

The 3-(piperidin-4-yl)-1H-indole scaffold has proven to be a versatile template for the development of ligands targeting the Nociceptin Opioid Receptor (NOP), a key player in pain, anxiety, and reward pathways.[2][3] Interestingly, subtle structural modifications to the substituent on the piperidine nitrogen can dramatically alter the pharmacological profile, yielding both potent agonists and antagonists within the same chemical series.[2][3] This highlights the sensitivity of the NOP receptor to the chemical space around this scaffold.

Inhibition of the Hedgehog Signaling Pathway

Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several types of cancer.[4] A novel 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone analog has been identified as a potent inhibitor of this pathway.[4][5] This compound acts by repressing the activity of the Smoothened (SMO) receptor, a key transducer in the Hh pathway, thereby blocking downstream signaling.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 3-(piperidin-4-yl)-1H-indole analogs across different therapeutic targets.

Table 1: Antimalarial Activity of 3-(Piperidin-4-yl)-1H-indole Analogs against P. falciparum

| Compound ID | N-Piperidinyl Modification | EC50 (µM) vs. Drug-Resistant Strains | EC50 (µM) vs. Drug-Sensitive Strains | Reference |

| 10d | Pyridin-3-yl-methanone | ~3 | ~3 | [1] |

Table 2: NOP Receptor Binding Affinity and Functional Activity of N-(4-Piperidinyl)-2-indolinones

| Compound ID | N-1 Piperidine Substituent | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | NOP Functional Activity (% Stimulation) | Reference |

| 1b | Cyclooctylmethyl | 0.76 | 130 | 29 | 102 (Agonist) | [2] |

| 1a (lead) | Benzyl | 130 | 1.8 | 3.4 | Not Reported | [2] |

Table 3: Hedgehog Signaling Pathway Inhibition by a 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone Analog

| Compound ID | Target | IC50 (µM) | Reference |

| LKD1214 | Hedgehog Pathway | 0.023 | [5] |

| SA4 (parent) | Hedgehog Pathway | 0.104 | [5] |

Experimental Protocols

General Synthesis of 3-(Piperidin-4-yl)-1H-indole Analogs

A general procedure involves the Fischer indole synthesis. A substituted phenylhydrazine hydrochloride is reacted with a 4-piperidone derivative in a suitable solvent such as acetic acid at room temperature or elevated temperatures. The resulting 3-(piperidin-4-yl)-1H-indole can then be further modified, for example, by acylation or alkylation of the piperidine nitrogen.

Hedgehog Signaling Pathway Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway.

-

Cell Seeding: NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter are seeded in a 96-well plate.

-

Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist (e.g., SAG).

-

Compound Treatment: Cells are treated with various concentrations of the test compounds.

-

Luciferase Measurement: After a suitable incubation period, cell lysis is performed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The percentage of inhibition is then calculated relative to the agonist-treated control.[6][7][8][9][10]

NOP Receptor Binding Assay

This assay determines the binding affinity of compounds to the NOP receptor.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human NOP receptor.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of the test compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.[11][12][13][14]

Visualizations

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for a Hedgehog signaling luciferase reporter assay.

Logical Relationship Diagram

Caption: Structure-Activity Relationship for Antimalarial Analogs.

References

- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preliminary Toxicology Assessment of Substituted Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicological assessment of substituted indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] However, understanding the potential toxicity of novel substituted indoles is a critical step in the drug development process. This document outlines key in vitro assays for evaluating cytotoxicity and genotoxicity, details methodologies for metabolic studies, and explores common signaling pathways implicated in indole-mediated toxicity.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental to preliminary toxicological screening, providing data on a compound's potential to cause cell death. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3]

Quantitative Cytotoxicity Data

The cytotoxic effects of substituted indole compounds can vary significantly based on the substitution pattern and the cell line being tested. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key metrics for comparison.

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Indole-3-acetic acid (IAA) | Caco-2 (Colon Carcinoma) | Viability | 0.52 | [4] |

| T47D (Breast Cancer) | Viability | 1.68 | [4] | |

| HepaRG (Liver Progenitor) | Viability | 2.21 | [4] | |

| MRC-5 (Lung Fibroblast) | Viability | 2.55 | [4] | |

| 3-Methylindole (Skatole) | HepaRG (Liver Progenitor) | Viability | 66.4 | [4] |

| MRC-5 (Lung Fibroblast) | Viability | 21.9 | [4] | |

| Indole-3-propionic acid (IPA) | T47D (Breast Cancer) | Viability | 2.02 | [4] |

| MRC-5 (Lung Fibroblast) | Viability | 0.91 | [4] | |

| Indole-3-carboxylic acid (I3CA) | MRC-5 (Lung Fibroblast) | Viability | 0.52 | [4] |

| Indole-3-aldehyde (I3A) | HepaRG (Liver Progenitor) | Viability | 1.98 | [4] |

| Indole-based Alkaloid | MIA PaCa-2 (Pancreatic Cancer) | MTT | 9.5 | [5] |

| Indole-Thiophene Derivative | HT29 (Colon Cancer) | N/A | nanomolar range | [6] |

| Chalcone-Indole Derivative | Various Cancer Lines | N/A | 0.22 - 1.80 | [6] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[3]

-

Substituted indole compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates, multichannel pipette, plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the substituted indole compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., DMSO) and blank controls (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the viability against the compound concentration to determine the IC50 value.

Visualization: MTT Assay Workflow

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to carcinogenesis. The Ames test and the Comet assay are standard preliminary screens.

Quantitative Genotoxicity Data

Genotoxicity is often reported qualitatively (positive/negative) or semi-quantitatively (e.g., fold increase in revertant colonies).

| Compound | Assay | System | S9 Activation | Result | Reference |

| Indazole | Ames | E. coli (WP2 uvrA) | With & Without | Positive | [7] |

| 4-Azaindole | Ames | S. typhimurium (TA1537) | Without | Positive | [7] |

| Indole-3-carbinol | Various | N/A | With & Without | Generally Negative | [8] |

| 3-Methylindole | DNA Damage | Human Bronchial Cells | N/A | Positive | [9] |

| Note: Indole-3-carbinol can form mutagenic products in acidic conditions, simulating the stomach.[8] |

Experimental Protocol: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10] It uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test measures the ability of a substance to induce mutations that restore the bacteria's ability to synthesize the required amino acid.[10][11]

Materials:

-

Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)[7]

-

Minimal glucose agar plates

-

Top agar

-

Test compound, positive controls (e.g., sodium azide), negative controls (e.g., sterile water)[1]

-

S9 fraction (for metabolic activation) and cofactor solution[7]

Procedure:

-

Strain Preparation: Grow overnight cultures of the bacterial strains at 37°C.[12]

-

Plate Incorporation Method:

-

Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.[12]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[1]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage (such as single- and double-strand breaks) in individual eukaryotic cells.[13] Damaged DNA migrates away from the nucleus during electrophoresis, forming a "comet tail."[13]

Materials:

-

Cultured mammalian cells

-

Low-melting-point agarose and normal-melting-point agarose

-

Microscope slides

-

Lysis solution (high salt, detergents like Triton X-100)[13]

-

Alkaline electrophoresis buffer (pH > 13)[13]

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)[13]

-

DNA staining dye (e.g., SYBR Green or ethidium bromide)[13]

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Preparation & Embedding: After exposing cells to the test compound, harvest them and suspend them in low-melting-point agarose. Pipette this suspension onto a microscope slide pre-coated with normal agarose.[13]

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind DNA nucleoids.[13]

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer for 20-60 minutes to allow the DNA to unwind.[13]

-

Electrophoresis: Conduct electrophoresis under alkaline conditions (e.g., 25V for 20-30 minutes). Negatively charged, fragmented DNA will migrate towards the anode, forming the comet tail.[13]

-

Neutralization and Staining: Neutralize the slides with a buffer, dry them, and then stain with a fluorescent DNA dye.[13]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters like tail length and the percentage of DNA in the tail.[13]

Metabolic Activation and In Vitro Metabolism

Many compounds, including indoles, are not toxic themselves but can be converted into reactive, toxic metabolites by metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.[14] Therefore, assessing metabolic activation is a key component of a toxicology profile.

Metabolic Pathways of Substituted Indoles

Substituted indoles can undergo various metabolic transformations. For example, 3-alkylindoles can be bioactivated by CYPs through dehydrogenation to form electrophilic 3-methyleneindolenine intermediates.[14][15] These reactive intermediates can bind to cellular nucleophiles like proteins and DNA, leading to toxicity.[14][15] Other common metabolic pathways include hydroxylation and N-dealkylation.[14][15]

Experimental Protocol: In Vitro Metabolism Assay (Liver S9 Fraction)

In vitro systems using subcellular liver fractions (like the S9 fraction, which contains both microsomal and cytosolic enzymes) are commonly used to study drug metabolism.[3]

Materials:

-

Liver S9 fraction (from human or animal models)

-

NADPH-regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4)[3]

-

Test compound (substituted indole)

-

Acetonitrile or other quenching solvent

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare an incubation mixture containing the S9 fraction, phosphate buffer, and the test compound in a microcentrifuge tube. Pre-warm the mixture at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes), often with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of a cold quenching solvent, such as acetonitrile, which also precipitates proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an analysis vial. Analyze the sample using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Visualization: Indole Bioactivation Pathway

Key Signaling Pathways in Indole-Mediated Toxicity

Substituted indoles can exert their biological and toxicological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating mechanisms of toxicity.

PI3K/Akt/mTOR and MAPK Pathways

Studies have shown that indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can deregulate multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[16] These pathways are critical regulators of cell survival, proliferation, differentiation, and apoptosis.[16] Aberrant signaling in these cascades can lead to uncontrolled cell growth or, conversely, apoptosis, contributing to either a compound's anticancer effect or its toxicity to normal cells.

Visualization: Simplified PI3K/Akt Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Indole-3-carbinol - Wikipedia [en.wikipedia.org]

- 16. Indole-3-carbinol (CAS 700-06-1) Global Manufacturer & Supplier for Europe & Asia [epapchem.com]

A Technical Guide to the Bioavailability and ADME Properties of Indole-Piperidine Scaffolds

The indole-piperidine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous clinically successful drugs and investigational agents. Its prevalence stems from its ability to interact with a wide range of biological targets, offering a versatile platform for the design of novel therapeutics. However, the journey from a promising hit compound to a viable drug candidate is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which collectively determines a drug's bioavailability and overall pharmacokinetic behavior. This technical guide provides an in-depth overview of the key ADME properties of indole-piperidine scaffolds, complete with experimental protocols and data presentation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation of Drug-Likeness

The physicochemical properties of a compound are fundamental determinants of its ADME profile. For indole-piperidine scaffolds, key parameters such as lipophilicity (LogP/LogD) and ionization state (pKa) play a crucial role in their ability to traverse biological membranes and interact with metabolic enzymes.

Table 1: Key Physicochemical Properties and Their Significance

| Property | Description | Typical Range for Oral Drugs | Significance for Indole-Piperidine Scaffolds |

| LogP | Octanol-water partition coefficient; measures the lipophilicity of the non-ionized form of a compound. | 1-5 | The indole moiety is moderately lipophilic, while the piperidine ring can be modified to tune the overall lipophilicity. |

| LogD | Distribution coefficient at a specific pH (e.g., 7.4); measures the lipophilicity of a compound in its ionized and non-ionized forms. | 1-3 | The basicity of the piperidine nitrogen means that these compounds are often protonated at physiological pH, influencing their partitioning behavior. |

| pKa | Acid dissociation constant; indicates the strength of an acid or base. | Basic pKa: 7-9 | The piperidine nitrogen is typically basic, with a pKa in the range of 8-11, making it predominantly ionized in the acidic environment of the stomach but partially non-ionized in the intestine. |

| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. | >10 µM | The often crystalline nature of indole-piperidine derivatives can lead to poor aqueous solubility, which can be a hurdle for oral absorption. |

Experimental Protocols:

Determination of LogP and LogD (Shake Flask Method) [1][2]

-

Preparation of Phases: Prepare pre-saturated n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[1]

-

Partitioning: A known concentration of the test compound is dissolved in one of the phases. An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[1]

-

Calculation:

-

LogP = log([Compound]octanol / [Compound]water) for the non-ionized species.

-

LogD = log([Compound]octanol / [Compound]water) at a specific pH.

-

Determination of pKa (UV-Visible Spectrophotometry) [1]

-

Buffer Preparation: A series of buffers with a range of pH values (e.g., pH 1 to 13) are prepared.[1]

-

Sample Preparation: The test compound is dissolved in each buffer to a fixed concentration.

-

UV-Vis Measurement: The UV-visible spectrum of the compound in each buffer is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different absorbances is plotted against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major step towards reaching the systemic circulation. In vitro models such as Caco-2 and Madin-Darby canine kidney (MDCK) cell permeability assays are widely used to predict the intestinal permeability of drug candidates.[3][4]

Table 2: Representative Permeability Data for Indole-Piperidine Analogs

| Compound Class | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Absorption |

| Simple Indole-Piperidines | 1-5 | < 2 | Moderate |

| Lipophilic Indole-Piperidines | >10 | < 2 | High |

| P-gp Substrate Indole-Piperidines | < 5 | > 2 | Low to Moderate |

Note: These are representative values and can vary significantly based on the specific substitutions on the indole-piperidine scaffold.

Experimental Protocols:

Caco-2 Permeability Assay [3][4][5][6]

-

Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-25 days to form a differentiated monolayer with tight junctions.[7]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[3][5]

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over time (e.g., 2 hours).[4]

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured to determine the extent of active efflux.[4]

-

-

Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the compound concentration.[3]

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[8]

-

MDCK-MDR1 Permeability Assay [8][9][10][11]

This assay is specifically designed to identify substrates of the P-gp efflux transporter. It uses MDCK cells transfected with the human MDR1 gene, which encodes for P-gp.[9][11] The protocol is similar to the Caco-2 assay, with the key difference being the use of the engineered cell line.[8] A high efflux ratio in this assay is a strong indicator that the compound is a P-gp substrate.[8]

Caption: Workflow of an in vitro permeability assay.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. A key parameter governing distribution is the extent of binding to plasma proteins, primarily albumin.[12][13] Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.[14]

Table 3: Plasma Protein Binding of Representative Indole-Piperidine Compounds

| Compound Class | Human Plasma Protein Binding (%) | Species Variation |

| Neutral Indole-Piperidines | 80-95% | Moderate |

| Basic Indole-Piperidines | 90-99% | Can be significant |

| Acidic Indole-Piperidines | >95% | Generally high across species |

Note: High plasma protein binding is common for lipophilic and basic compounds like many indole-piperidines.

Experimental Protocol:

Equilibrium Dialysis [12][13][14][15][16]

-

Apparatus Setup: A dialysis plate with individual wells, each divided into two chambers by a semi-permeable membrane, is used.[12]

-

Sample Addition: Plasma containing the test compound is added to one chamber (the donor side), and a buffer solution is added to the other chamber (the receiver side).[15]

-

Equilibration: The plate is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[15]

-

Sampling: Aliquots are taken from both the plasma and buffer chambers.

-

Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.[15]

-

Calculation: The percentage of plasma protein binding is calculated as:

-

% Bound = ([Total] - [Unbound]) / [Total] * 100

-

Where [Total] is the concentration in the plasma chamber and [Unbound] is the concentration in the buffer chamber at equilibrium.

-

Caption: Principle of equilibrium dialysis for PPB.

Metabolism: Biotransformation and Clearance

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[17] Understanding the metabolic stability of indole-piperidine scaffolds and their potential to inhibit CYP enzymes is critical to predict their in-vivo half-life and risk of drug-drug interactions (DDIs).[18][19]

The metabolism of indole-piperidine scaffolds can be complex. The indole ring is susceptible to oxidation at various positions, while the piperidine ring can undergo N-dealkylation, hydroxylation, and ring-opening reactions.[20][21] For instance, CYP3A4-catalyzed N-dealkylation and CYP2D6-catalyzed indole hydroxylation have been reported for some indole-containing drugs.[20][22]

Table 4: Metabolic Stability of Representative Indole-Piperidine Compounds in Human Liver Microsomes

| Compound Class | t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Clearance |

| Metabolically Stable Analogs | > 60 | < 10 | Low |

| Moderately Stable Analogs | 15 - 60 | 10 - 50 | Moderate |

| Metabolically Labile Analogs | < 15 | > 50 | High |

Table 5: CYP450 Inhibition Profile of Representative Indole-Piperidine Compounds

| CYP Isoform | IC₅₀ (µM) | Potential for DDI |

| CYP1A2 | > 10 | Low |

| CYP2C9 | > 10 | Low |

| CYP2C19 | 5 - 10 | Moderate |

| CYP2D6 | 1 - 5 | High |

| CYP3A4 | < 1 | High |

Note: Many basic amines, including piperidines, are known inhibitors of CYP2D6 and CYP3A4.[23]

Experimental Protocols:

Microsomal Stability Assay [17][24][25][26][27]

-

Reaction Mixture Preparation: Human liver microsomes are incubated with the test compound in a buffer solution at 37°C.[24][25]

-

Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[17]

-

Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[26]

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).[25]

-

Sample Processing: The samples are centrifuged to precipitate the proteins.

-